3,5-Dichlorosalicylaldehyde

Descripción general

Descripción

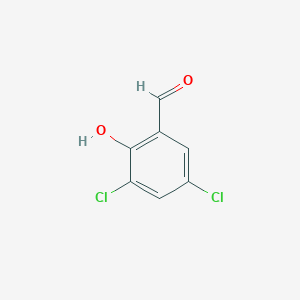

3,5-Dichlorosalicylaldehyde, also known as 2,4-Dichloro-6-formylphenol, is a chemical compound with the molecular formula C7H4Cl2O2. It is a derivative of salicylaldehyde, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dichlorosalicylaldehyde can be synthesized through several methods. One common method involves the chlorination of salicylaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure conditions. The product is then purified through recrystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichlorosalicylaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-Dichlorosalicylic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield 3,5-Dichlorobenzyl alcohol using reducing agents like sodium borohydride.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Primary amines in ethanol under reflux conditions.

Major Products Formed

Oxidation: 3,5-Dichlorosalicylic acid.

Reduction: 3,5-Dichlorobenzyl alcohol.

Substitution: Schiff bases.

Aplicaciones Científicas De Investigación

Applications in Coordination Chemistry

1. Synthesis of Metal Complexes

DCS has been extensively studied for its ability to form coordination complexes with various metal ions. For instance, nickel(II) complexes of DCS have been synthesized and characterized, demonstrating stability in solution and exhibiting distinct electronic transitions . These complexes have potential applications in catalysis and as sensors due to their unique optical properties.

| Metal Ion | Complex Name | Stability | Applications |

|---|---|---|---|

| Nickel(II) | Ni(DCS) | High | Catalysis, Sensors |

| Zinc(II) | Zn(DCS) | Moderate | Antioxidants |

2. Biological Activity

DCS and its metal complexes have shown promising biological activities. Studies indicate that DCS can intercalate with DNA, leading to potential applications in drug design and cancer therapy. The interaction with calf-thymus DNA has been confirmed through various methods, including viscosity measurements and UV-Vis spectroscopy . Additionally, antimicrobial studies have shown that DCS exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Material Science Applications

1. Polymerization Monomers

DCS has been explored as a polymerization monomer due to its reactive aldehyde group. It can undergo polymerization reactions to form novel materials with specific properties tailored for applications in coatings and adhesives .

2. Photochemical Applications

The photochemical properties of DCS derivatives have been investigated for their potential use in photoactive materials. For example, the Schiff bases formed from DCS are being studied for their applications in light-harvesting systems and photonic devices due to their ability to absorb light effectively .

Case Studies

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial effects of DCS revealed that its metal complexes possess significant antibacterial activity. The complexes were tested against various bacterial strains using standard agar diffusion methods. Results indicated that the zinc complex exhibited the highest activity, suggesting that metal coordination enhances the antimicrobial properties of DCS .

Case Study 2: DNA Interaction Studies

Research investigating the interaction of DCS with DNA demonstrated that it binds through intercalation, affecting the structural integrity of DNA. This was evidenced by changes in viscosity measurements and UV absorbance ratios, indicating potential applications in targeted drug delivery systems .

Mecanismo De Acción

The mechanism of action of 3,5-Dichlorosalicylaldehyde depends on its specific application. In the case of Schiff base formation, the aldehyde group reacts with primary amines to form imines, which can further coordinate with metal ions to form metal complexes. These complexes often exhibit unique properties, such as catalytic activity or biological activity .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dibromosalicylaldehyde: Similar structure with bromine atoms instead of chlorine.

5-Chlorosalicylaldehyde: Only one chlorine atom at the 5 position.

Salicylaldehyde: The parent compound without any halogen substitution.

Uniqueness

3,5-Dichlorosalicylaldehyde is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and properties. The chlorine atoms increase the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its non-halogenated counterpart .

Actividad Biológica

3,5-Dichlorosalicylaldehyde (3,5-diCl-saloH) is a compound of notable interest due to its diverse biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of 3,5-diCl-saloH based on recent research findings, including its interactions with biomolecules and potential applications in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that 3,5-diCl-saloH exhibits significant antimicrobial properties. In a study involving various Zn(II) complexes of 3,5-diCl-saloH, the compound was tested against both Gram-positive and Gram-negative bacterial strains. The results indicated effective inhibition against:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Salmonella typhi (Gram-negative)

- Enterobacter aerogenes (Gram-negative)

The minimum inhibitory concentrations (MICs) for these bacteria were determined, showcasing the compound's potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of 3,5-diCl-saloH was assessed through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound demonstrated a strong ability to scavenge free radicals and reduce hydrogen peroxide levels. The antioxidant activity was quantified using IC50 values, indicating its effectiveness in neutralizing oxidative stress .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms of 3,5-diCl-saloH with biological macromolecules. These studies revealed that the compound binds effectively to key enzymes involved in bacterial metabolism and DNA replication. Notably, docking simulations showed favorable interactions with:

- DNA gyrase

- 5-lipoxygenase

- Human serum albumin

These interactions suggest that 3,5-diCl-saloH could interfere with bacterial DNA replication and inflammatory processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 3,5-diCl-saloH against clinical isolates of S. aureus and E. coli. The results indicated that the compound displayed a dose-dependent inhibition of bacterial growth. The study highlighted its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Antioxidant Mechanism

In another investigation focusing on oxidative stress models, 3,5-diCl-saloH was shown to significantly reduce malondialdehyde levels in rat liver tissues exposed to oxidative damage. This finding supports its role as a protective agent against oxidative stress-related injuries.

Table: Summary of Biological Activities

| Activity Type | Test Organisms/Models | Findings |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | Effective inhibition with varying MICs |

| Antioxidant | DPPH/ABTS assays | Strong radical scavenging activity |

| Molecular Docking | DNA gyrase | Favorable binding interactions |

Propiedades

IUPAC Name |

3,5-dichloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABVMBDCVAJXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059011 | |

| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-60-8 | |

| Record name | 3,5-Dichlorosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorosalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dichlorosalicylaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K38C4J9W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5-Dichlorosalicylaldehyde?

A1: this compound has the molecular formula C7H4Cl2O2 and a molecular weight of 191.04 g/mol. []

Q2: Which spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A2: Commonly used techniques include:

- Infrared (IR) Spectroscopy: Identifies functional groups through their characteristic vibrations. For instance, the C=N stretching vibration in this compound and o-phenylenediamine shifts to a higher frequency upon complexation with copper. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms within the molecule. [, , , ]

- UV-Vis Spectroscopy: Reveals electronic transitions within the molecule, often used to study metal-ligand interactions in complexes. [, , , ]

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and identifying fragments. [, ]

Q3: What can you tell us about the thermal stability of this compound complexes?

A3: Studies have shown that metal complexes incorporating this compound often exhibit high thermal stability. For example, a copper complex with this ligand demonstrated a decomposition temperature of 384 °C, indicating its robustness at elevated temperatures. []

Q4: How does the structure of this compound influence its conformation in the solid state?

A4: The presence of an intramolecular hydrogen bond between the hydroxyl (-OH) and carbonyl (C=O) groups in this compound influences its conformation in the crystalline state. [] This interaction leads to the formation of a six-membered ring (S(6) ring motif) within the molecule. []

Q5: Can this compound derivatives be employed in the synthesis of biologically relevant molecules?

A5: Yes, this compound serves as a starting material in the synthesis of 1,4-dihydropyridines, a class of compounds known for their calcium channel modulating activity. This reaction proceeds via a modified Hantzsch reaction involving 4,4-dimethyl-1,3-cyclohexanedione, an alkyl acetoacetate, and ammonium acetate under microwave irradiation. []

Q6: Have computational methods been applied to study this compound and its derivatives?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to understand the electronic structure and properties of this compound-based ligands. These calculations provide insights into molecular orbitals, vibrational frequencies, and reactivity descriptors. [, ] Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to investigate the excited states of Ruthenium (II) polypyridyl complexes containing this compound derivatives. []

Q7: How does halogenation of the salicylaldehyde moiety affect the biological activity of Ru(II) polypyridyl complexes?

A7: Studies comparing mono- and di-halogenated salicylaldehyde ligands in Ru(II) polypyridyl complexes showed that di-halogenated derivatives exhibit enhanced cytotoxicity against human cancer cells. Furthermore, bromine substitution resulted in higher cytotoxicity compared to chlorine substitution. []

Q8: Does the substituent on the benzohydrazide moiety influence the biological activity of this compound benzoylhydrazones?

A8: Yes, varying the substituent at the 4-position of the benzohydrazide moiety in this compound benzoylhydrazones impacts their cytotoxicity against the K-562 chronic myeloid leukemia cell line. This highlights the importance of SAR studies in optimizing the biological activity of these compounds. []

Q9: How does the solvent impact the stability of Fe(III) complexes with this compound-based ligands?

A9: Electrochemical studies on Fe(III) complexes containing this compound-based ligands revealed that the stability of chloride-containing complexes is influenced by the donor effect of the solvent. For example, ligand exchange reactions involving Cl-, DMF, and DMSO were observed, with the stability of the chloride complex varying depending on the solvent used. []

Q10: What analytical techniques are used to determine the metal content in this compound complexes?

A10: Elemental analysis is a crucial technique for determining the metal content and overall composition of the complexes. This information helps confirm the stoichiometry and purity of the synthesized compounds. [, , , , , , , , , ]

Q11: Are there any interdisciplinary applications of this compound and its derivatives?

A11: Yes, research on this compound and its derivatives bridges chemistry, biology, and materials science. The development of metal complexes for catalytic and biological applications showcases the interdisciplinary nature of this field. [, , , , , ] For example, this compound is utilized in developing fluorescent sensors for Mg2+ detection. This application combines organic synthesis, coordination chemistry, and analytical techniques. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.